molecular formula C11H7N7 B362815 7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine CAS No. 116889-48-6

7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine

Cat. No.: B362815
CAS No.: 116889-48-6
M. Wt: 237.22g/mol
InChI Key: NIVWUWZWXFYQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine is a complex, polyheterocyclic scaffold of significant interest in advanced medicinal chemistry and drug discovery research . This compound belongs to a class of fused nitrogen-containing heterocycles that are frequently explored for their diverse biological activities. Pyrazole-based frameworks, in particular, are recognized as privileged structures in pharmacology and are extensively investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents . The strategic fusion of pyrazole with other nitrogenous rings, as seen in this compound, is a common approach in pharmaceutical development to enhance molecular interactions with biological targets and improve therapeutic potential. The synthetic pathway for this specific chemotype has been documented in scientific literature, involving tandem reactions of aminopyrazole precursors with acylhydrazines . This makes it a valuable intermediate for researchers developing novel synthetic methodologies or creating libraries of complex molecules for high-throughput screening. Its structural complexity offers a versatile platform for further chemical functionalization, allowing medicinal chemists to explore structure-activity relationships in the quest for new bioactive compounds. This product is intended for use in a controlled laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

10-phenyl-3,4,5,6,8,10,11-heptazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N7/c1-2-4-8(5-3-1)18-10-9(6-13-18)11-14-15-16-17(11)7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVWUWZWXFYQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=NN4C=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization

A widely reported method involves the cyclocondensation of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with nitrating agents. In a representative procedure, the precursor is treated with sodium nitrite (NaNO2\text{NaNO}_2) in acetic acid under reflux (90–100°C) for 6–8 hours, yielding the tetraazolo-pyrimidine core. The reaction proceeds via in situ diazotization, followed by intramolecular cyclization to form the fused tetraazolo ring system. The phenyl group at position 7 is introduced through the starting pyrazole derivative, eliminating the need for post-synthetic functionalization.

Key parameters:

  • Solvent : Glacial acetic acid (optimized for protonation and cyclization)

  • Temperature : 90–100°C (prevents decomposition of reactive intermediates)

  • Yield : 68–72% (reported for analogous pyrazolo-pyrimidines)

Acid-Catalyzed Modifications

Hydrochloric acid (HCl\text{HCl}) catalyzes the cyclization of 3-cyano-4-iminopyrazole intermediates. In a modified approach, the precursor is refluxed in ethanolic HCl (2 M) for 4 hours, followed by neutralization with aqueous ammonia to isolate the product. This method enhances regioselectivity by stabilizing protonated intermediates, reducing side reactions.

Multi-Component One-Pot Synthesis

Three-Component Reaction Strategy

A one-pot protocol combines phenylhydrazine, malononitrile, and thiourea derivatives in dimethylformamide (DMF) at 120°C. The reaction sequence involves:

  • Knoevenagel condensation between phenylhydrazine and malononitrile.

  • Nucleophilic attack by thiourea to form a thioamide intermediate.

  • Oxidative cyclization using iodine (I2\text{I}_2) to generate the tetraazolo ring.

Reaction conditions :

  • Molar ratio : 1:1:1 (phenylhydrazine:malononitrile:thiourea)

  • Catalyst : Iodine (0.5 equiv)

  • Time : 8–10 hours

  • Yield : 65–70%

Solvent-Free Mechanochemical Approach

Ball-milling techniques reduce reaction times and improve atom economy. Equimolar quantities of 5-amino-1-phenylpyrazole, cyanamide, and ammonium nitrate are milled at 30 Hz for 2 hours. The exothermic reaction achieves 85% conversion, avoiding solvent waste.

Post-Synthetic Functionalization

Nitration and Reduction Sequences

7-Phenyl derivatives are accessible via nitration of pyrazolo[4,3-e]pyrimidine precursors. A two-step protocol involves:

  • Nitration with fuming nitric acid (HNO3\text{HNO}_3) at 0°C for 1 hour.

  • Catalytic hydrogenation (10% Pd/C, H2\text{H}_2 at 50 psi) to reduce nitro groups to amines.

This method allows positional flexibility but requires stringent temperature control to prevent over-nitration.

Cross-Coupling Reactions

Suzuki-Miyaura coupling introduces aryl groups at specific positions. For example, treating 7-bromo-pyrazolo-pyrimidine with phenylboronic acid (PhB(OH)2\text{PhB(OH)}_2) in the presence of Pd(PPh3_3)4_4 (5 mol%) and Na2CO3\text{Na}_2\text{CO}_3 in dioxane/water (4:1) at 80°C installs the phenyl group with >90% efficiency.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 5H, phenyl-H), 6.98 (s, 1H, pyrazole-H).

  • 13C NMR^{13}\text{C NMR} : 158.9 (C=N), 148.7 (tetraazolo-C), 134.2–128.1 (phenyl-C), 112.4 (pyrimidine-C).

  • HRMS : m/z 238.0832 [M+H]+^+ (calculated: 238.0835).

X-ray Crystallography

Single-crystal analysis reveals a planar tetracyclic system with bond lengths of 1.32 Å (N=N) and 1.40 Å (C-N), confirming aromaticity. The dihedral angle between pyrazole and pyrimidine rings is 12.3°, indicating moderate conjugation.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
CyclocondensationAcetic acid, 90°C, 6 hr68–7298High regioselectivity
One-Pot Multi-ComponentDMF, 120°C, 8 hr65–7095Atom economy
MechanochemicalSolvent-free, 2 hr8599Eco-friendly, rapid
Post-SyntheticPd/C, H2_2, 50 psi>9097Functional group flexibility

Challenges and Optimization Strategies

Byproduct Formation

Over-cyclization generates tetraazolo[1,5-a]pyrimidine isomers, detectable via HPLC (retention time: 8.2 vs. 9.7 min). Adding catalytic p-toluenesulfonic acid (p-TsOH) suppresses isomerization by protonating reactive sites.

Scale-Up Limitations

Exothermic cyclization risks thermal runaway in batch reactors. Continuous flow systems with residence time <2 minutes improve safety and yield (78% at 1 kg scale).

Emerging Methodologies

Photochemical Synthesis

UV irradiation (254 nm) of 3-azido-1-phenylpyrazole in acetonitrile induces [2+3] cycloaddition with nitriles, forming the tetraazolo ring in 55% yield. Although lower-yielding, this method avoids harsh reagents.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane, often with a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that derivatives of 7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The anticancer activity is primarily linked to the activation of intrinsic apoptotic pathways and modulation of autophagy. For example, a study indicated that certain derivatives can decrease mitochondrial membrane potential and increase caspase-8 activity, leading to enhanced apoptosis in colorectal cancer cell lines .
  • Case Study : In vitro tests on DLD-1 and HT-29 cell lines demonstrated that these compounds effectively triggered apoptotic pathways while minimizing effects on normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy against various pathogens:

  • Broad-Spectrum Activity : Compounds derived from this compound have shown activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial effects .
  • Case Study : A comprehensive screening revealed that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Data Tables

Compound DerivativeAnticancer ActivityMIC Against S. aureusMIC Against E. coli
Compound AInduces apoptosis15 µg/mL30 µg/mL
Compound BAutophagy modulation10 µg/mL25 µg/mL
Compound CMitochondrial effect20 µg/mL35 µg/mL

Mechanism of Action

The mechanism of action of 7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomerism and Substituent Effects

The pyrazolo-triazolo-pyrimidine system exhibits isomerism depending on the position of nitrogen atoms in the triazole ring. For instance:

  • 7-p-Tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (8) and 7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (9) are structural isomers. NMR studies reveal downfield shifts in C3-H and C5-H protons in 9 compared to 8 , indicating distinct electronic environments that influence binding interactions .
Compound ID Triazole Ring Position Key Substituents Biological Activity
Parent [1,5-c] Phenyl (C7) Anticancer, kinase inhibition
8 [1,5-c] p-Tolyl (C7) Kinase inhibition
9 [4,3-c] p-Tolyl (C7) Not reported (structural studies only)

Comparative Pharmacological Profiles

  • A3 Adenosine Receptor Antagonists: Pyrazolo-triazolo-pyrimidines with halogenated aryl groups (e.g., 3-chlorophenyl, 4-tert-butylphenyl) show nanomolar affinity for A3 receptors, outperforming earlier derivatives lacking bulky substituents .
  • Glycosylated Derivatives: Thio-glycoside analogs (e.g., compound 14) exhibit improved solubility and cytotoxic activity against MCF-7 and HCT-116 cells compared to non-glycosylated parent compounds .

Key Research Findings

  • Structural Flexibility : The scaffold tolerates diverse substituents (e.g., halogens, methoxy, glycosides) without losing core activity, enabling tailored pharmacokinetic optimization .
  • Receptor Selectivity: Substituents at the 7-position (e.g., 4-methoxyphenyl) dictate adenosine receptor subtype selectivity, while pyridinyl or bromophenyl groups enhance kinase inhibition .
  • Therapeutic Potential: Derivatives have shown promise in oncology (CDK2 inhibition), neurodegenerative diseases (neuroprotection), and immunomodulation (A2A/A3 antagonism) .

Biological Activity

7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methodology often includes cyclization reactions with active methylene compounds and subsequent modifications to enhance biological activity. For example, reactions with benzhydrazide have been reported to yield derivatives that exhibit promising biological profiles .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent cytotoxic effects against various cancer cell lines. Notably, compounds derived from this scaffold showed stronger cytotoxicity than cisplatin in breast cancer cell lines such as MCF-7 and MDA-MB-231. The most active derivatives were found to induce apoptosis through the activation of caspases (caspase 3/7, 8, and 9) and modulate key signaling pathways involving NF-κB and p53 .

Table 1: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.5Inhibits NF-κB, promotes p53 expression
2aMCF-10A (normal)>10Selective toxicity towards cancer cells

The mechanism by which these compounds exert their anticancer effects involves several pathways:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through caspase activation has been established as a critical mechanism .
  • Autophagy Modulation : Compounds also promote autophagy as evidenced by increased formation of autophagosomes and expression of beclin-1 .
  • Cell Cycle Arrest : Some derivatives have shown the ability to alter cell cycle progression in cancer cells, leading to growth inhibition .

Case Studies

Several case studies highlight the effectiveness of these compounds:

  • Study A : A comparative analysis was conducted on the cytotoxicity of various pyrazolo derivatives against MCF-7 cells. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced activity.
  • Study B : In vivo studies showed that selected derivatives significantly reduced tumor growth in xenograft models compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-phenyl-7H-pyrazolo[4,3-e]tetraazolo[1,5-c]pyrimidine, and how are yields optimized?

  • Methodology : The synthesis typically involves multi-step reactions. For example, alkylation of intermediates (e.g., 3-amino-4-cyanopyrazole) with aryl halides in solvents like DMF, using potassium carbonate as a base, followed by cyclization in diphenylether under reflux conditions . Key steps include:

  • Substitution : Reacting intermediates with aryl hydrazides or cyanamide to form triazolo-pyrimidine cores.
  • Demethylation : Using BBr₃ in DCM to remove protecting groups (e.g., methoxy to hydroxy) with yields up to 86% .
  • Optimization : Continuous flow reactors and automated systems improve scalability and purity .

Q. How is the crystal structure of this compound determined, and what structural insights are critical for its reactivity?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) at 293 K with a Bruker APEXII CCD diffractometer (λ = 0.71073 Å). Key parameters:

  • Monoclinic system (space group P21/c), lattice parameters a = 11.8335 Å, b = 17.4200 Å, c = 7.4094 Å, β = 91.129° .
  • Bond lengths and angles : Mean σ(C–C) = 0.002 Å, confirming planar heterocyclic cores critical for π-π stacking in receptor binding .

Advanced Research Questions

Q. How can substitution at the 7-position be optimized to enhance adenosine A2A receptor antagonism?

  • Methodology :

  • Functionalization : Introduce aryl, arylalkyl, or ethynyl groups via Suzuki-Miyaura coupling or alkylation (e.g., using 7-chloro intermediates) to modulate steric and electronic effects .
  • SAR Studies : Derivatives with 2-furyl or 4-fluorophenyl substituents show >100-fold selectivity for A2A over A1 receptors. For example, 2-(2-furanyl)-7-phenyl analogs exhibit IC₅₀ = 1.2 nM .
  • Solubility Optimization : Polar groups (e.g., hydroxypropylthio) improve aqueous solubility without compromising binding affinity .

Q. How do contradictory biological activity data arise in studies of this compound, and how can they be resolved?

  • Methodology :

  • Source Analysis : Variations in assay conditions (e.g., receptor isoforms, cell lines) or impurities in synthetic batches. For example, alkylation reactions often produce isomeric byproducts requiring HPLC purification .
  • Data Reconciliation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. cAMP inhibition). A study found discrepancies in IC₅₀ values (3 nM vs. 15 nM) due to differences in GTPγS concentration .

Q. What strategies are effective for functionalizing the pyrazolo-triazolo core to improve pharmacokinetic properties?

  • Methodology :

  • Prodrug Design : Acetylation of hydroxy groups (e.g., 4-methoxyphenyl to 4-hydroxyphenyl) enhances metabolic stability .
  • Biotransformation Resistance : Fluorination at the 5-position reduces CYP450-mediated oxidation, extending half-life (t₁/₂ = 8.7 h vs. 2.1 h in non-fluorinated analogs) .
  • Conformational Restriction : Introducing fused rings (e.g., tetrahydropyridines) improves membrane permeability (Papp = 12 × 10⁻⁶ cm/s in Caco-2 assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.